Comprehensive Technical Guide on 2-p-Tolyl-oxazole-4-carboxylic Acid Ethyl Ester: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications
Comprehensive Technical Guide on 2-p-Tolyl-oxazole-4-carboxylic Acid Ethyl Ester: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
In contemporary medicinal chemistry, the 1,3-oxazole ring serves as a privileged heterocyclic scaffold, frequently deployed as a bioisostere for amides and other heteroaromatics to improve metabolic stability and target binding affinity. 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester (CAS No. 92029-41-9)[1] is a highly versatile building block that exemplifies these desirable properties. By combining a lipophilic p-tolyl moiety with a rigid, hydrogen-bond-accepting oxazole core and a synthetically malleable ethyl ester group, this compound has become foundational in the development of novel therapeutics, including Peroxisome Proliferator-Activated Receptor (PPAR) modulators for metabolic diseases[2] and papain-like protease (PLpro) inhibitors targeting SARS-CoV-2[3].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a self-validating, modern synthetic protocol, and explores its structure-activity relationship (SAR) applications.
Physicochemical Profiling & Structural Elucidation
The structural architecture of 2-p-tolyl-oxazole-4-carboxylic acid ethyl ester dictates its behavior in both synthetic environments and biological systems. The planar oxazole ring establishes a rigid vector between the C2-aryl substituent and the C4-carboxylate, ensuring predictable spatial orientation within protein binding pockets.
Table 1: Physicochemical and Structural Parameters
| Parameter | Value |
| IUPAC Name | Ethyl 2-(4-methylphenyl)-1,3-oxazole-4-carboxylate |
| CAS Registry Number | 92029-41-9[4] |
| Molecular Formula | C₁₃H₁₃NO₃[4] |
| Molecular Weight | 231.25 g/mol [4] |
| Topological Polar Surface Area (TPSA) | 52.3 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Oxazole N, Oxazole O, Ester Carbonyl O, Ester Ether O) |
| Rotatable Bonds | 3 |
Structural Causality: The lack of hydrogen bond donors combined with a moderate TPSA (52.3 Ų) grants this scaffold excellent membrane permeability. The p-tolyl group enhances lipophilicity (LogP), driving hydrophobic interactions, while the N3 atom of the oxazole acts as a critical hydrogen-bond acceptor[3].
Synthetic Methodology: The Silver-Mediated Cyclodehydration Pathway
Traditional Hantzsch oxazole syntheses (condensation of primary amides with α -haloketones) often suffer from poor yields and severe side reactions when generating 4-carboxylate derivatives. To circumvent this, modern protocols employ a silver-mediated cyclodehydration strategy (a modification of the Blümlein-Lewy synthesis)[5].
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system to ensure high-fidelity reproducibility.
Reagents Required:
-
p-Toluamide (1.0 equiv, Nucleophile)
-
Ethyl 3-bromo-2-oxopropanoate (Ethyl bromopyruvate) (1.2 equiv, Electrophile)
-
Silver Hexafluoroantimonate ( AgSbF6 ) (1.0 equiv, Halophilic Lewis Acid)
-
Anhydrous 1,2-Dichloroethane (DCE) (Solvent)
Methodology:
-
Inert Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, suspend p-toluamide and AgSbF6 in anhydrous DCE under an argon atmosphere.
-
Causality: Argon prevents oxidative degradation. Anhydrous conditions are absolute prerequisites; trace moisture will competitively hydrolyze the highly reactive oxocarbenium intermediate, drastically reducing yields[5].
-
-
Electrophile Addition: Add ethyl 3-bromo-2-oxopropanoate dropwise to the suspension at room temperature.
-
Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at 120°C for 45 minutes.
-
Workup & Validation Checkpoint: Dilute the cooled reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Self-Validation: The formation of a dense, yellowish-white precipitate ( AgBr ) on the Celite pad serves as visual confirmation that the halophilic abstraction of the bromide ion by AgSbF6 was successful[5].
-
-
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure oxazole ester.
Figure 1: Silver-mediated cyclodehydration pathway for oxazole synthesis.
Pharmacological Relevance & SAR Mapping
The 2-aryl-oxazole-4-carboxylate core is a "privileged fragment" in structure-based drug design. Research into SARS-CoV-2 PLpro inhibitors has demonstrated that replacing standard 1,2,4-oxadiazoles with substituted oxazoles allows for fine-tuning of the electronic distribution and steric bulk within the viral protease's active site[3].
Furthermore, in the design of PPAR α and PPAR γ modulators for type 2 diabetes and arteriosclerosis, the oxazole ring acts as a rigid spacer[2]. The p-tolyl group inserts deeply into the lipophilic tail pocket of the receptor, while the ester moiety at the 4-position serves either as a prodrug (cleaved in vivo to the active carboxylic acid) or as a direct hydrogen-bond acceptor interacting with tyrosine residues in the target protein[2].
Figure 2: Pharmacophoric mapping and target protein binding interactions.
Analytical Validation & Quality Control Protocols
To ensure the integrity of the synthesized 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester, the following analytical validations must be performed:
-
LC-MS (ESI+): Utilizing a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid), the target compound will elute as a sharp peak exhibiting a mass-to-charge ratio ( m/z ) of 232.1 [M+H]+ .
-
¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks:
-
δ 8.25 (s, 1H): The highly deshielded C5-proton of the oxazole ring confirms successful cyclization.
-
δ 7.95 (d, J=8.2 Hz, 2H) & 7.28 (d, J=8.2 Hz, 2H): The classic AB spin system confirms the para-substituted tolyl ring.
-
δ 4.42 (q, J=7.1 Hz, 2H) & 1.41 (t, J=7.1 Hz, 3H): Confirms the intact ethyl ester moiety.
-
δ 2.41 (s, 3H): The aryl methyl group.
-
References
-
Capotchem. "92029-41-9 | 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester". [Link]
- Google Patents. "EP1599452A1 - 3-(2-phenyl-oxazol-4-yl methoxy)
-
Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors". [Link]
-
Journal of Medicinal Chemistry. "Synthesis and Biological Investigation of Oxazole Hydroxamates as Highly Selective Histone Deacetylase 6 (HDAC6) Inhibitors". [Link]
-
Indian Journal of Pharmaceutical Sciences. "Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids". [Link]
-
The Journal of Organic Chemistry. "A Silver-Mediated One-Step Synthesis of Oxazoles".[Link]
Sources
- 1. 92029-41-9 | 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester - 科邦特化工 [capotchem.cn]
- 2. EP1599452A1 - 3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives and related compounds used as ppar modulators for treating type 2 diabetes and arteriosclerosis - Google Patents [patents.google.com]
- 3. ipbcams.ac.cn [ipbcams.ac.cn]
- 4. 92029-41-9|Ethyl 2-(p-tolyl)oxazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpsonline.com [ijpsonline.com]
